N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide
Description
N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a benzyl group at the 1-position and a 2,4,5-trimethylbenzenesulfonamide moiety at the 6-position. The compound’s molecular formula is estimated as C25H26N2O3S (molecular weight ~434.55 g/mol), derived from its structural components:
- Benzyl group: Introduces hydrophobicity and steric bulk, which may influence membrane permeability.
- 2,4,5-Trimethylbenzenesulfonamide: The sulfonamide group contributes hydrogen-bonding capacity, while the methyl substituents enhance lipophilicity (estimated logP ~5.2).
This compound is structurally analogous to other sulfonamide- and amide-containing derivatives of tetrahydroquinoline, which are often explored for pharmacological activities such as enzyme inhibition or antimicrobial action .
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-17-13-19(3)24(14-18(17)2)31(29,30)26-22-10-11-23-21(15-22)9-12-25(28)27(23)16-20-7-5-4-6-8-20/h4-8,10-11,13-15,26H,9,12,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPDMNOFGGTULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the benzyl group and the sulfonamide moiety. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents may include halogens, acids, or bases.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of specific bonds and the formation of new products.
Scientific Research Applications
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound can be used in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with two closely related analogs (Table 1):
Table 1: Physicochemical and Structural Comparison
Key Structural and Functional Differences
Sulfonamide vs. Acetamide Linkage :
- The target compound’s sulfonamide group (SO2NH) enhances polarity and hydrogen-bonding capacity compared to the acetamide (CONH) in and . This may improve target binding but reduce oral bioavailability due to higher hydrophilicity .
Substituent Effects: The 2,4,5-trimethylbenzene group in the target compound increases lipophilicity (higher logP vs. In contrast, the 4-fluorophenoxy group in introduces electronegativity, which could enhance dipole interactions.
Biological Implications: While specific activity data for the target compound is unavailable, sulfonamide derivatives are frequently associated with carbonic anhydrase inhibition or antibacterial activity due to their structural mimicry of para-aminobenzoic acid (PABA) . The acetamide analogs (e.g., ) may exhibit divergent mechanisms, such as kinase inhibition, due to their flexible linker regions.
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its unique structural features, including a tetrahydroquinoline core and sulfonamide moiety, suggest a versatile interaction with various biological targets. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Tetrahydroquinoline Core : This bicyclic structure contributes to the compound's ability to intercalate with biological molecules, such as DNA.
- Benzyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Sulfonamide Moiety : Known for its interaction with various enzymes and receptors.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C22H25N2O3S |
| Molecular Weight | 399.51 g/mol |
| LogP (Partition Coefficient) | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound primarily involves enzyme inhibition. The compound is believed to interact with specific enzymes by competing with substrates such as adenosine triphosphate (ATP), thereby disrupting critical cellular signaling pathways. This inhibition can lead to various therapeutic effects including:
- Anticancer Properties : The compound has shown potential in inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory enzymes like lipoxygenase.
Case Studies and Research Findings
Recent studies have highlighted the multifaceted biological activities of similar compounds within the same structural family. For instance:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties through various assays (e.g., DPPH and ORAC assays) .
- Antiproliferative Effects : Several derivatives showed promising results in inhibiting cancer cell lines in vitro .
- Enzyme Inhibition : Notable inhibitory action against enzymes such as COX-2 and HIV integrase has been documented for related sulfonamides .
Table 2: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (μM) |
|---|---|---|
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) | Anticancer | 15 |
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin) | Anti-inflammatory | 0.5 |
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin) | Antioxidant | 10 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : Achieved through a Pfitzinger reaction involving isatin derivatives and aromatic aldehydes.
- Benzylation : The quinoline core is benzylated using benzyl bromide in a basic medium.
- Sulfonamide Formation : The final step involves the reaction of the benzylated quinoline with sulfonamide derivatives under controlled conditions.
Q & A
Basic: What are the key considerations for synthesizing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide in a laboratory setting?
Methodological Answer:
Synthesis requires careful control of reaction conditions and purification steps. A typical protocol involves:
- Reaction Setup : Use hydrogenation with Pd/C under H₂ for reductive steps (e.g., nitro-group reduction) and coupling reactions with sulfonating agents like toluenesulfonyl chloride in dichloromethane (DCM) .
- Purification : Employ flash column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from methanol or ethanol to isolate high-purity crystals .
- Characterization : Validate purity via HPLC (≥95%) and confirm structure using -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) to match molecular weight .
Basic: How should researchers assess the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity Assessment : Use a combination of chromatographic (HPLC, TLC) and spectroscopic (NMR, IR) techniques. For example, monitor sulfonamide functional groups via IR peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) .
- Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks) and analyze degradation products via LC-MS . Store the compound in amber vials at –20°C under inert gas (argon) to prevent oxidation .
Advanced: What methodological strategies can resolve contradictions in reported biological activity data for this sulfonamide derivative?
Methodological Answer:
Contradictions may arise from assay variability, impurities, or differential binding kinetics. To address this:
- Structural Cross-Validation : Compare X-ray crystallography data (if available) with computational docking models (e.g., AutoDock Vina) to confirm binding modes in target proteins .
- Replication Studies : Repeat assays across independent labs using standardized protocols (e.g., IC₅₀ measurements in triplicate with positive/negative controls) .
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., funnel plots) to identify outliers or publication bias .
Advanced: How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
Methodological Answer:
- Reagent Optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation) and bases (triethylamine vs. DBU) to enhance selectivity. For example, using anhydrous DCM reduces hydrolysis of sulfonamide intermediates .
- Kinetic Control : Monitor reactions in real-time via in-situ FTIR or Raman spectroscopy to terminate at optimal conversion points (e.g., 85–90% yield) .
- Byproduct Analysis : Characterize side products via LC-MS/MS and adjust stoichiometry (e.g., limiting sulfonating agent to 1.1 equivalents) to suppress dimerization .
Basic: What spectroscopic techniques are most reliable for characterizing the sulfonamide moiety in this compound?
Methodological Answer:
- -NMR : Identify deshielded aromatic protons adjacent to the sulfonamide group (δ 7.5–8.0 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- -NMR : Confirm sulfonamide attachment via quaternary carbon signals near 140–150 ppm .
- Mass Spectrometry : Use HRMS to detect the molecular ion [M+H]⁺ and fragment ions (e.g., m/z corresponding to cleavage at the sulfonamide bond) .
Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with variations in the benzyl (e.g., para-substituted halogens) or tetrahydroquinolinone moieties and test biological activity (e.g., enzyme inhibition assays) .
- Data Integration : Apply multivariate analysis (e.g., principal component analysis) to correlate structural features (logP, polar surface area) with activity metrics .
- Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) to confirm SAR trends .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25) .
- Ventilation : Perform reactions in a fume hood to prevent inhalation of fine particulates (S22) .
- Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .
Advanced: How should researchers approach conflicting data in solubility or bioavailability studies?
Methodological Answer:
- Method Standardization : Use USP-approved buffers (e.g., pH 6.8 phosphate) for solubility assays and ensure equilibration for 24 hours with agitation .
- Bioavailability Models : Compare in vitro permeability (Caco-2 assays) with in vivo pharmacokinetic data (e.g., AUC in rodent models) to identify discrepancies .
- Computational Modeling : Apply tools like COSMO-RS to predict solubility parameters and validate against experimental data .
Basic: What are the best practices for documenting experimental procedures involving this compound?
Methodological Answer:
- Detailed Logs : Record reaction parameters (temperature, time, equivalents), purification steps (Rf values, solvent ratios), and spectral data (NMR shifts, MS peaks) in electronic lab notebooks .
- Peer Review : Share protocols with collaborators for feedback, especially for non-routine steps (e.g., handling air-sensitive reagents) .
Advanced: How can researchers leverage computational tools to predict the metabolic fate of this compound?
Methodological Answer:
- In Silico Metabolism : Use software like MetaSite to identify probable metabolic hotspots (e.g., oxidation at the tetrahydroquinolinone ring) .
- CYP450 Inhibition Assays : Test against recombinant CYP isoforms (e.g., 3A4, 2D6) to predict drug-drug interaction risks .
- Cross-Species Comparison : Compare microsomal stability data (human vs. rodent) to extrapolate in vivo behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
